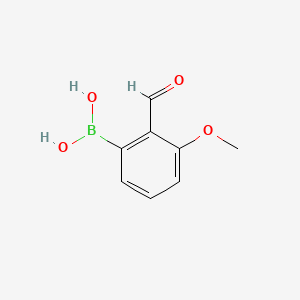

(2-Formyl-3-methoxyphenyl)boronic acid

Beschreibung

BenchChem offers high-quality (2-Formyl-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Formyl-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-formyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAPYCFXQHQPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Formyl-3-methoxyphenyl)boronic acid: A Comprehensive Technical Guide

CAS Number: 958030-46-1

This technical guide provides an in-depth overview of (2-Formyl-3-methoxyphenyl)boronic acid, a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key reactions.

Chemical and Physical Properties

(2-Formyl-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid featuring both a formyl and a methoxy group on the aromatic ring. These functional groups impart unique reactivity and make it a valuable building block in the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 958030-46-1[1][2][3][4][5] |

| Molecular Formula | C₈H₉BO₄[1][2][4] |

| Molecular Weight | 179.97 g/mol [1][2][4] |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C[2] |

Synthesis of (2-Formyl-3-methoxyphenyl)boronic acid

The synthesis of (2-Formyl-3-methoxyphenyl)boronic acid can be achieved through the formylation of a corresponding methoxyphenylboronic acid precursor. A relevant method is the Rieche formylation, which introduces a formyl group onto an activated aromatic ring.

Experimental Protocol: Rieche Formylation of Methoxyphenylboronic Acids

This protocol is a general method for the formylation of methoxyphenylboronic acids and can be adapted for the synthesis of (2-Formyl-3-methoxyphenyl)boronic acid.[2]

Materials:

-

Methoxyphenylboronic acid derivative (1.0 mmol)

-

Dichloromethane (DCM)

-

Iron(III) chloride (FeCl₃) (1.0 mmol)

-

Dichloromethyl methyl ether (Cl₂CHOCH₃) (1.0 mmol)

-

10% Hydrochloric acid (HCl)

-

Argon atmosphere

Procedure:

-

Dissolve the methoxyphenylboronic acid (1.0 mmol) in dichloromethane.

-

Cool the solution to 0°C under an argon atmosphere.

-

Add FeCl₃ (1.0 mmol) and stir for 10 minutes.

-

Add dichloromethyl methyl ether (1.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with 10% HCl.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography.

The regioselectivity of the formylation is influenced by the position of the methoxy and boronic acid groups on the phenyl ring.[2] For 3-methoxyphenylboronic acid, formylation can potentially occur at the ortho-positions (2- or 6-position).

Synthesis Workflow

Caption: General workflow for the synthesis via Rieche formylation.

Key Reactions: Suzuki-Miyaura Cross-Coupling

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[6]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

-

(2-Formyl-3-methoxyphenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

-

In a reaction vessel, combine (2-Formyl-3-methoxyphenyl)boronic acid, the aryl halide, and the base.

-

Add the solvent system to the mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity

While specific studies on the biological activity of (2-Formyl-3-methoxyphenyl)boronic acid are limited, related compounds such as 2-formylphenylboronic acid have been investigated for their effects on cell viability and migration.[3] One study showed that 2-formylphenylboronic acid exhibited concentration-dependent effects on L929 fibroblast cell lines, with high viability observed at concentrations between 3.90-31.25 µg/ml.[3] This suggests that derivatives of (2-Formyl-3-methoxyphenyl)boronic acid could be of interest for applications in wound healing and tissue regeneration.[3] However, it is important to note that higher concentrations of these compounds can be toxic.[3]

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers.[8] This suggests a potential avenue for the application of (2-Formyl-3-methoxyphenyl)boronic acid in the development of novel anticancer agents.

Characterization Data

General Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure complete dissolution of the sample, with gentle warming if necessary.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

The characteristic signals in the ¹H NMR spectrum would include aromatic protons, the aldehyde proton (typically downfield), the methoxy protons, and the boronic acid hydroxyl protons (often a broad singlet). The ¹³C NMR spectrum would show corresponding signals for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

Conclusion

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry, including drug discovery efforts targeting cancer and wound healing. Further research is warranted to fully explore the synthetic utility and biological activity of this compound and its derivatives.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of (2-Formyl-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Formyl-3-methoxyphenyl)boronic acid. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, where arylboronic acids are crucial building blocks. This document summarizes available data, outlines key synthetic and reactive methodologies, and provides visual representations of typical experimental workflows.

Core Properties of (2-Formyl-3-methoxyphenyl)boronic acid

(2-Formyl-3-methoxyphenyl)boronic acid, with the CAS number 958030-46-1, is a bifunctional organic compound containing both a boronic acid and an aldehyde functional group attached to a methoxy-substituted benzene ring.[1][2] This substitution pattern makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. While specific experimental data for this particular isomer is limited in publicly available literature, the fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of (2-Formyl-3-methoxyphenyl)boronic acid

| Property | Value | Source |

| Molecular Formula | C8H9BO4 | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 958030-46-1 | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Safety Information: (2-Formyl-3-methoxyphenyl)boronic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[4]

Chemical Reactivity and Applications

Arylboronic acids are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The presence of the aldehyde group in (2-Formyl-3-methoxyphenyl)boronic acid offers a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and its reactivity in electrophilic aromatic substitution reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[5][6] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins and is tolerant of a wide range of functional groups.[5]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[6]

Experimental Protocols

Representative Synthesis of a Formylphenylboronic Acid

The synthesis of formylphenylboronic acids often requires protection of the reactive aldehyde group before the formation of the organometallic intermediate that reacts with a borate ester.[7] A common method involves the reaction of a halogenated and protected benzaldehyde with an organolithium reagent or magnesium to form a Grignard reagent, followed by reaction with a trialkyl borate and subsequent acidic workup to deprotect the aldehyde and hydrolyze the borate ester.[7]

Protocol: Synthesis of 3-Formylphenylboronic Acid (Adapted from a general procedure)

-

Protection of the Aldehyde: 3-Bromobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus, to form the corresponding acetal.

-

Formation of the Organolithium Reagent: The protected 3-bromobenzaldehyde is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a period to ensure complete formation of the aryllithium species.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.

-

Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the cross-coupling of an arylboronic acid with an aryl bromide.

Materials:

-

Arylboronic acid (e.g., (2-Formyl-3-methoxyphenyl)boronic acid) (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, or Cs2CO3) (2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction flask, add the arylboronic acid, aryl bromide, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

-

The solvent and the palladium catalyst are added under the inert atmosphere.

-

The reaction mixture is heated with stirring (typically between 80-100 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and application of an arylboronic acid.

Caption: General workflow for the synthesis and application of an arylboronic acid.

This guide serves as a foundational resource on (2-Formyl-3-methoxyphenyl)boronic acid. Further experimental investigation is required to fully characterize its physical properties and explore its full potential in synthetic applications. Researchers are encouraged to consult specialized chemical literature and safety data sheets before handling this compound.

References

- 1. achmem.com [achmem.com]

- 2. (2-Formyl-3-methoxyphenyl)boronic acid - CAS:958030-46-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Synthesis Pathway for (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and experimentally supported synthesis pathway for (2-Formyl-3-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The described methodology is based on the Rieche formylation of 3-methoxyphenylboronic acid.

Core Synthesis Pathway: Rieche Formylation

The synthesis of (2-Formyl-3-methoxyphenyl)boronic acid can be achieved through the electrophilic formylation of commercially available 3-methoxyphenylboronic acid. The Rieche reaction, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, is a suitable method for this transformation. The regioselectivity of the formylation is directed by the activating methoxy group, favoring substitution at the ortho position, which is also meta to the deactivating boronic acid group.

Recent studies on the Rieche formylation of methoxyphenyl boronic acids have shown that this method can produce formylated arylboronic acids.[1] Specifically, the formylation of 3-methoxyphenylboronic acid has been reported to yield a formylated boronic acid product.[1]

Quantitative Data Summary

| Parameter | Value | Source/Comment |

| Starting Material | 3-Methoxyphenylboronic acid | Commercially available. |

| Product | (2-Formyl-3-methoxyphenyl)boronic acid | - |

| CAS Number | 958030-46-1 | - |

| Molecular Formula | C₈H₉BO₄ | - |

| Molecular Weight | 179.97 g/mol | - |

| Reported Yield | Modest | [1] |

| Melting Point | Not available in searched literature. | - |

| ¹H NMR Data | Not available in searched literature. | - |

| ¹³C NMR Data | Not available in searched literature. | - |

Experimental Protocol

The following experimental protocol is adapted from a general procedure for the Rieche formylation of arylboronic acids using iron(III) chloride as the Lewis acid.[1] This procedure should be considered a starting point and may require optimization for this specific substrate.

Materials:

-

3-Methoxyphenylboronic acid

-

Dichloromethane (DCM), anhydrous

-

Iron(III) chloride (FeCl₃), anhydrous

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (4 mL), anhydrous iron(III) chloride (1.0 mmol, 1.0 eq.) is added.

-

The mixture is stirred for 10 minutes at 0°C under an inert atmosphere (e.g., argon).

-

Dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) is then added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature for 24 hours.

-

Upon completion, the reaction is quenched by the addition of 10% hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired (2-Formyl-3-methoxyphenyl)boronic acid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (2-Formyl-3-methoxyphenyl)boronic acid.

Caption: Synthesis workflow for (2-Formyl-3-methoxyphenyl)boronic acid.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of (2-Formyl-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Formyl-3-methoxyphenyl)boronic acid is a substituted aromatic organic compound of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of its boronic acid and aldehyde functional groups. This technical guide provides a detailed analysis of its molecular structure, bonding characteristics, and key physicochemical properties. In the absence of specific experimental crystallographic data for this exact molecule, this guide leverages computational chemistry data from closely related analogs and established principles of organic chemistry to provide a robust predictive model of its structural parameters. This document also outlines generalized experimental protocols for its synthesis and characterization, and visualizes key chemical pathways and workflows.

Molecular Structure and Bonding

(2-Formyl-3-methoxyphenyl)boronic acid, with the chemical formula C₈H₉BO₄, possesses a planar phenyl ring core. The boronic acid [-B(OH)₂], formyl (-CHO), and methoxy (-OCH₃) groups are attached to this central scaffold. The spatial arrangement and electronic interactions of these substituents dictate the molecule's overall geometry, reactivity, and intermolecular interactions.

The boronic acid group is characterized by a trigonal planar boron atom, which is sp² hybridized. This hybridization results in an empty p-orbital, rendering the boron atom Lewis acidic and capable of accepting a lone pair of electrons. This property is fundamental to many of its characteristic reactions, including the formation of boronate esters and its use in Suzuki-Miyaura cross-coupling reactions.

The formyl and methoxy groups, positioned ortho and meta to the boronic acid respectively, significantly influence the electronic properties of the phenyl ring through resonance and inductive effects. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating. The formyl group is a strong electron-withdrawing group through both resonance and induction. These electronic effects modulate the reactivity of the aromatic ring and the acidity of the boronic acid.

Predicted Structural Parameters

While a definitive crystal structure for (2-Formyl-3-methoxyphenyl)boronic acid is not publicly available, structural parameters can be predicted with a high degree of confidence based on computational studies of similarly substituted phenylboronic acids. The following table summarizes these predicted bond lengths and angles.

| Parameter | Predicted Value (Å) | Notes |

| Bond Lengths | ||

| C-B | 1.55 - 1.57 | Typical for arylboronic acids. |

| B-O | 1.36 - 1.38 | Shorter than a typical B-O single bond due to partial double bond character arising from p-π interaction between oxygen lone pairs and the empty p-orbital of boron. |

| C=O (formyl) | 1.21 - 1.23 | Characteristic of an aromatic aldehyde. |

| C-O (methoxy) | 1.35 - 1.37 | Typical for an aryl ether. |

| C-C (aromatic) | 1.38 - 1.41 | Standard aromatic C-C bond lengths. |

| Bond Angles | (Degrees) | |

| C-B-O | 118 - 122 | Consistent with sp² hybridization of the boron atom. |

| O-B-O | 116 - 120 | Consistent with sp² hybridization of the boron atom. |

| C-C-B | 119 - 121 | |

| C-C=O (formyl) | 123 - 125 | |

| C-O-C (methoxy) | 117 - 119 |

Intermolecular Interactions and Supramolecular Chemistry

Arylboronic acids are known to form hydrogen-bonded dimers or polymeric chains in the solid state. The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. In the case of (2-Formyl-3-methoxyphenyl)boronic acid, the formyl and methoxy groups can also participate in intermolecular hydrogen bonding, potentially leading to complex supramolecular architectures. The formation of boroxines, cyclic anhydrides of boronic acids, is also a possibility, particularly under dehydrating conditions.

Caption: Potential intermolecular interactions in solid-state (2-Formyl-3-methoxyphenyl)boronic acid.

Experimental Protocols

Synthesis via Rieche Formylation

A plausible synthetic route to (2-Formyl-3-methoxyphenyl)boronic acid is the Rieche formylation of 3-methoxyphenylboronic acid. This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring.

Caption: Generalized workflow for the synthesis of (2-Formyl-3-methoxyphenyl)boronic acid.

Methodology:

-

Reaction Setup: To a solution of 3-methoxyphenylboronic acid in a suitable inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), a Lewis acid catalyst (e.g., FeCl₃ or TiCl₄) is added at a reduced temperature (e.g., 0 °C).

-

Addition of Formylating Agent: Dichloromethyl methyl ether is added dropwise to the reaction mixture while maintaining the reduced temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched with an aqueous solution (e.g., dilute HCl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel.

Characterization

The synthesized (2-Formyl-3-methoxyphenyl)boronic acid should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the region of 7-8 ppm.- A singlet for the aldehyde proton around 9.5-10.5 ppm.- A singlet for the methoxy protons around 3.8-4.0 ppm.- A broad singlet for the boronic acid hydroxyl protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the region of 110-160 ppm.- A signal for the aldehyde carbonyl carbon around 190-200 ppm.- A signal for the methoxy carbon around 55-60 ppm. |

| Infrared (IR) | - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.- A broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Reactivity and Applications

The dual functionality of (2-Formyl-3-methoxyphenyl)boronic acid makes it a valuable building block in organic synthesis.

Caption: Reactivity pathways of (2-Formyl-3-methoxyphenyl)boronic acid.

-

Boronic Acid Moiety: This group is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. It can also participate in Chan-Lam coupling to form carbon-heteroatom bonds and can be used in the development of sensors for saccharides and other diols through the formation of fluorescent boronate esters.

-

Formyl Moiety: The aldehyde group can undergo a wide range of classical organic reactions, including reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to the corresponding carboxylic acid.

This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.

Conclusion

(2-Formyl-3-methoxyphenyl)boronic acid is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental structural data is currently limited, a comprehensive understanding of its molecular structure, bonding, and reactivity can be achieved through the analysis of related compounds and computational modeling. This technical guide provides a foundational understanding for researchers and professionals working with this and similar substituted arylboronic acids, offering insights into its synthesis, characterization, and potential applications. Further experimental investigation, particularly single-crystal X-ray diffraction, would be invaluable in refining the structural parameters presented herein.

Spectral Data and Synthetic Protocol for (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a plausible synthetic route for (2-Formyl-3-methoxyphenyl)boronic acid (CAS RN: 958030-46-1; Molecular Formula: C₈H₉BO₄). Due to the limited availability of public experimental spectral data for this specific compound, this guide combines data from closely related analogs and predictive analysis to serve as a valuable resource for researchers.

Spectral Data Summary

The following tables summarize the expected and reported spectral data for (2-Formyl-3-methoxyphenyl)boronic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H NMR | ||||

| Ar-H (ortho to -CHO) | 7.8 - 8.0 | d | ~8 | |

| Ar-H (para to -CHO) | 7.2 - 7.4 | t | ~8 | |

| Ar-H (ortho to -B(OH)₂) | 7.0 - 7.2 | d | ~8 | |

| -OCH₃ | 3.9 - 4.1 | s | - | |

| -CHO | 9.8 - 10.2 | s | - | |

| -B(OH )₂ | 5.0 - 6.0 | br s | - | Exchangeable with D₂O |

| ¹³C NMR | ||||

| C =O | 190 - 195 | |||

| C -O | 155 - 160 | |||

| C -B | 130 - 135 | Signal may be broad | ||

| Ar-C H | 115 - 140 | Multiple signals expected | ||

| -OC H₃ | 55 - 60 | |||

| ¹¹B NMR | ||||

| -B (OH)₂ | 28 - 32 | br s | - |

Note: The NMR data is based on values reported for structurally similar compounds in the literature. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methoxy) |

| 2850-2750 | Weak | C-H stretch (aldehyde) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1580, 1500-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1380-1320 | Strong | B-O stretch |

| 1280-1240 | Strong | C-O stretch (aryl ether) |

| 1050-1020 | Medium | B-OH bend |

Note: This IR data is predicted based on characteristic functional group frequencies.

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 181.06 | |

| [M+Na]⁺ | 203.04 | |

| [M-H]⁻ | 179.05 | |

| [M+HCOO]⁻ | 225.06 |

Note: This data is based on predicted values for the constitutional isomer (3-formyl-2-methoxyphenyl)boronic acid and serves as an estimation.[1]

Experimental Protocols

Synthesis via Rieche Formylation

A plausible synthetic route to (2-Formyl-3-methoxyphenyl)boronic acid is the Rieche formylation of 3-methoxyphenylboronic acid. This method utilizes a Lewis acid and dichloromethyl methyl ether as the formylating agent.[2]

Materials:

-

3-Methoxyphenylboronic acid

-

Dichloromethane (DCM), anhydrous

-

Iron(III) chloride (FeCl₃), anhydrous

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous DCM (4 mL/mmol) under an argon atmosphere at 0°C, add anhydrous FeCl₃ (1.0 mmol, 1.2 eq.).

-

Stir the mixture for 10 minutes at 0°C.

-

Add dichloromethyl methyl ether (1.0 mmol, 1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding 1 M HCl (10 mL).

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Spectral Analysis Protocols

-

NMR Spectroscopy: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the accurate mass and confirm the molecular formula.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of (2-Formyl-3-methoxyphenyl)boronic acid.

References

Stability and Storage of (2-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. As with many boronic acids, its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and proposed methodologies for the comprehensive stability assessment of (2-Formyl-3-methoxyphenyl)boronic acid.

Core Concepts of Boronic Acid Stability

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and performance in chemical reactions. The primary modes of degradation are protodeboronation and oxidation. The rate of these degradation processes is influenced by environmental factors such as temperature, moisture, pH, light, and the presence of oxidizing agents.

Recommended Storage and Handling Conditions

To maintain the integrity of (2-Formyl-3-methoxyphenyl)boronic acid, adherence to appropriate storage and handling protocols is essential. The following conditions are based on information from safety data sheets and general knowledge of arylboronic acid stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C[1] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |

| Moisture | Store in a dry environment. Keep container tightly sealed. | Boronic acids can be sensitive to moisture, which can facilitate protodeboronation and the formation of boroxines (anhydrides). |

| Light | Protect from light. | While specific photostability data is limited, it is good practice to protect from light to prevent potential photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents. | To prevent oxidative degradation of the boronic acid moiety. |

Handling Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

Potential Degradation Pathways

The key potential degradation pathways for (2-Formyl-3-methoxyphenyl)boronic acid are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.

References

An In-depth Technical Guide to the Solubility of (2-Formyl-3-methoxyphenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-3-methoxyphenyl)boronic acid is an organic compound of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and for its potential application in drug formulation. This technical guide addresses the solubility of (2-Formyl-3-methoxyphenyl)boronic acid, providing a framework for its practical application in a laboratory setting.

While specific quantitative solubility data for (2-Formyl-3-methoxyphenyl)boronic acid is not extensively documented in publicly available literature, this guide provides valuable insights by presenting solubility data for analogous phenylboronic acids. Furthermore, it details a robust experimental protocol for determining the solubility of this specific compound.

Solubility Profile of Analogous Phenylboronic Acids

To approximate the solubility characteristics of (2-Formyl-3-methoxyphenyl)boronic acid, it is instructive to examine the solubility of structurally similar compounds. Phenylboronic acid and its derivatives serve as a useful proxy. The presence of a formyl group and a methoxy group on the phenyl ring of the target compound will influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility. Generally, boronic acids exhibit a range of solubilities in organic solvents, with higher solubility often observed in polar aprotic and protic solvents.

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.[1]

Table 1: Solubility Data for Phenylboronic Acid

| Solvent | Type | Solubility |

| Acetone | Ketone | High |

| 3-Pentanone | Ketone | High |

| Dipropyl ether | Ether | High |

| Chloroform | Halogenated | Moderate |

| Methylcyclohexane | Hydrocarbon | Very Low |

Data extrapolated from studies on phenylboronic acid and its derivatives.[2][3]

It is important to note that the introduction of functional groups, such as the formyl and methoxy groups in (2-Formyl-3-methoxyphenyl)boronic acid, can alter these general trends. For instance, the isobutoxy group in isobutoxyphenylboronic acid isomers generally increases solubility in many organic solvents compared to the parent phenylboronic acid.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1] The disappearance of turbidity in the solid-liquid mixture marks the solubility point at a specific composition.[2][5]

Materials and Equipment:

-

(2-Formyl-3-methoxyphenyl)boronic acid

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector for monitoring solution clarity

-

Analytical balance for accurate measurements

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (2-Formyl-3-methoxyphenyl)boronic acid and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.[2]

-

Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring of the mixture.

-

Controlled Heating: The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[1]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe or by observing the scattering of a laser beam passing through the solution.[2]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition.[1]

-

Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Workflow for determining boronic acid solubility.

While direct quantitative solubility data for (2-Formyl-3-methoxyphenyl)boronic acid remains to be extensively published, a robust understanding of its likely behavior can be inferred from analogous compounds such as phenylboronic acid. For precise quantitative measurements, the dynamic method for solubility determination provides a reliable and well-established experimental protocol. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize (2-Formyl-3-methoxyphenyl)boronic acid in their work.

References

The Engine of Innovation: A Technical Guide to Boronic Acid Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency and precision. Their versatility, functional group tolerance, and generally low toxicity have positioned them at the forefront of methodologies for carbon-carbon and carbon-heteroatom bond formation, with profound implications for the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth exploration of the core mechanisms of three pivotal boronic acid reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to equip researchers with the foundational knowledge to effectively harness the power of these transformative reactions.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, a testament to its broad impact on the synthesis of biaryls, conjugated systems, and complex natural products.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R2_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R¹-X", color="#4285F4"]; OxAdd -> PdII_complex [color="#4285F4"]; PdII_complex -> Transmetalation [label="R²-B(OR)₂\n(Base)", color="#EA4335"]; Transmetalation -> PdII_R2_complex [color="#EA4335"]; PdII_R2_complex -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; PdII_R2_complex -> Pd0 [style=dashed, color="#34A853"];

// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } .dot Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, typically coordinated by phosphine ligands (L). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: In this crucial step, the organic group (R²) is transferred from the boronic acid derivative to the palladium(II) center. The reaction requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is displaced by the R² group.

-

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the catalytically active palladium(0) species. This step proceeds more readily when the two organic groups are cis to each other on the palladium center.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the choice of catalyst, ligands, base, and solvent. The use of highly active catalysts, such as palladacycles, can lead to exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs).

| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | >95 | - | - | [4] |

| Palladacycle | Aryl Iodides | Arylboronic Acids | K₂CO₃ | Anisole | High | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [5][6][7] |

| Pd(PPh₃)₄ | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | MeOH/THF | ~90 | - | - | [8] |

| Pd(PPh₃)₄ | 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | K₂CO₃ | MeOH/THF | ~75 | - | - | [8] |

Table 1. Selected examples of Suzuki-Miyaura coupling reaction yields and catalyst performance.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add degassed toluene and degassed water via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add reactants, catalyst, ligand, base to flask\n- Purge with inert gas", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed Solvents\n(Toluene/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Cool, add water\n- Extract with ethyl acetate\n- Wash with brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> setup [color="#5F6368"]; setup -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

The Chan-Lam Coupling: A Gateway to C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-N and C-O bonds.[3] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder conditions, open to the air, and at room temperature.[3][9][10]

The Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves a copper catalyst cycling between Cu(I), Cu(II), and potentially Cu(III) oxidation states.

// Nodes CuII [label="Cu(II)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArCuII [label="Ar-Cu(II)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Coordination", shape=plaintext, fontcolor="#202124"]; ArCuII_Nu [label="Ar-Cu(II)L₂(NuH)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Nu", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"]; CuI [label="Cu(I)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=plaintext, fontcolor="#202124"];

// Edges CuII -> Transmetalation [label="Ar-B(OR)₂", color="#4285F4"]; Transmetalation -> ArCuII [color="#4285F4"]; ArCuII -> Coordination [label="Nu-H", color="#EA4335"]; Coordination -> ArCuII_Nu [color="#EA4335"]; ArCuII_Nu -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; ArCuII_Nu -> CuI [style=dashed, color="#34A853"]; CuI -> Oxidation [label="Oxidant (e.g., O₂)", color="#FBBC05"]; Oxidation -> CuII [color="#FBBC05"];

// Invisible nodes and edges for layout {rank=same; CuII; Product;} } .dot Figure 3. Proposed catalytic cycle for the Chan-Lam coupling.

-

Transmetalation: An arylboronic acid reacts with a copper(II) salt, transferring the aryl group to the copper center to form an aryl-copper(II) intermediate.

-

Coordination and Deprotonation: The heteroatom nucleophile (e.g., an amine or alcohol) coordinates to the aryl-copper(II) species. A base, which can be external or the nucleophile itself, facilitates the deprotonation of the heteroatom.

-

Reductive Elimination: The aryl group and the heteroatom nucleophile couple via reductive elimination from the copper center to form the desired product and a copper(I) species. Some mechanistic proposals involve an oxidation to a Cu(III) intermediate prior to reductive elimination, which is thought to be more facile.

-

Oxidation: The catalytically active copper(II) species is regenerated by the oxidation of the copper(I) intermediate, often by molecular oxygen from the air.

Quantitative Data

The Chan-Lam coupling is applicable to a wide range of nitrogen and oxygen nucleophiles. The reaction yield can be influenced by the electronic properties of the substrates, the copper source, ligands, and the presence of a base.

| Arylboronic Acid | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 88 | [11] |

| Phenylboronic acid | Aniline | Copper Iminoarylsulfonate Complex | None | MeOH | Quantitative | [12] |

| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | High | [6] |

| 4-Methoxyphenylboronic acid | Morpholine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 95 | [13] |

| 4-Nitrophenylboronic acid | Indole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 | [13] |

Table 2. Selected examples of Chan-Lam coupling reaction yields.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole with an arylboronic acid.

Materials:

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Imidazole (1.0 mmol, 1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a round-bottom flask, add the arylboronic acid, imidazole, and Cu(OAc)₂.

-

Add dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature and open to the air.

-

Monitor the reaction by TLC. The reaction may take several hours to days for completion.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add arylboronic acid, nucleophile, and Cu(OAc)₂ to flask", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_base [label="Add Solvent (CH₂Cl₂) and Base (Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stir at Room Temperature\n(Open to Air)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Dilute with ethyl acetate\n- Wash with NaHCO₃ and brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> setup [color="#5F6368"]; setup -> solvent_base [color="#5F6368"]; solvent_base -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 4. General experimental workflow for Chan-Lam coupling.

The Petasis Reaction: A Three-Component Route to Amines

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound (typically an aldehyde or ketone), and an organoboronic acid to form substituted amines.[14] This reaction is particularly valuable for the synthesis of α-amino acids and other structurally diverse amines under mild, often metal-free conditions.[14]

Reaction Mechanism

The Petasis reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the amine and the carbonyl component. The organoboronic acid then acts as a nucleophile, transferring its organic group to the iminium ion.

// Nodes Amine [label="R¹R²NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="R³CHO", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation", shape=plaintext, fontcolor="#202124"]; Iminium [label="[R³CH=NR¹R²]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R⁴B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Addition [label="Nucleophilic\nAddition", shape=plaintext, fontcolor="#202124"]; Product [label="R³CH(R⁴)NR¹R²", shape=ellipse, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];

// Edges Amine -> Condensation [color="#4285F4"]; Carbonyl -> Condensation [color="#4285F4"]; Condensation -> Iminium [color="#4285F4"]; Iminium -> Nucleophilic_Addition [color="#EA4335"]; BoronicAcid -> Nucleophilic_Addition [color="#EA4335"]; Nucleophilic_Addition -> Product [color="#34A853"];

} .dot Figure 5. Simplified mechanism of the Petasis reaction.

A key feature of the Petasis reaction is the proposed formation of an "ate" complex between the boronic acid and a hydroxyl group, if present on the aldehyde (e.g., salicylaldehyde) or amine. This intramolecular delivery of the nucleophilic group can enhance the reaction rate and stereoselectivity. The rate-determining step is often the formation of the iminium ion or the subsequent nucleophilic attack.

Quantitative Data

The Petasis reaction is known for its broad substrate scope, tolerating a wide variety of amines, aldehydes, and boronic acids. The yields are generally good to excellent, and the reaction can be performed under mild conditions.

| Aldehyde | Amine | Boronic Acid | Solvent | Yield (%) | Reference |

| Glyoxylic acid | Benzylamine | (E)-Styrylboronic acid | Dichloromethane | 85 | [4] |

| Salicylaldehyde | Morpholine | Phenylboronic acid | Ethanol | 92 | |

| Formaldehyde | Aniline | Phenylboronic acid | Toluene | 89 (double addition) | [7] |

| Ethyl glyoxylate | N-Boc-piperazine | Phenylboronic acid | Acetonitrile | High | |

| Benzaldehyde | Dibenzylamine | n-Butylboronic acid | HFIP | 85 | [9][10] |

Table 3. Selected examples of Petasis reaction yields.

Experimental Protocol: Three-Component Petasis Reaction

This protocol provides a general procedure for the synthesis of a tertiary amine via the Petasis reaction.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Secondary amine (1.2 mmol, 1.2 equiv)

-

Organoboronic acid (1.5 mmol, 1.5 equiv)

-

Dichloromethane (CH₂Cl₂, 5 mL) or another suitable solvent (e.g., ethanol, toluene)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a round-bottom flask, add the aldehyde, secondary amine, and organoboronic acid.

-

Add the solvent (e.g., dichloromethane) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mixing [label="Component Mixing:\n- Add aldehyde, amine, and boronic acid to flask", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Solvent\n(e.g., CH₂Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stir at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up:\n- Dilute with ethyl acetate\n- Wash with NaHCO₃ and brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Dry, concentrate\n- Flash column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> mixing [color="#5F6368"]; mixing -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> monitoring [color="#5F6368"]; monitoring -> reaction [label="Incomplete", style=dashed, color="#EA4335"]; monitoring -> workup [label="Complete", color="#34A853"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } .dot Figure 6. General experimental workflow for the Petasis reaction.

Conclusion

The Suzuki-Miyaura, Chan-Lam, and Petasis reactions represent a powerful triumvirate of synthetic methodologies that leverage the unique reactivity of boronic acids. Their broad applicability, operational simplicity, and tolerance of diverse functional groups have firmly established them as indispensable tools in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. A thorough understanding of their underlying mechanisms, as detailed in this guide, is paramount for researchers seeking to optimize existing transformations and to innovate new synthetic strategies. The continued exploration and application of these remarkable reactions will undoubtedly continue to drive progress at the frontiers of chemical science and drug discovery.

References

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. Petasis reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of (2-Formyl-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (2-Formyl-3-methoxyphenyl)boronic acid (CAS No. 958030-46-1). The information herein is intended to support the safe use of this compound in a laboratory research and development setting.

Chemical Identification and Properties

This section summarizes the key identifiers and physical properties of (2-Formyl-3-methoxyphenyl)boronic acid.

| Property | Value |

| Chemical Name | (2-Formyl-3-methoxyphenyl)boronic acid |

| CAS Number | 958030-46-1 |

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Hazard Identification and Classification

(2-Formyl-3-methoxyphenyl)boronic acid is classified as a hazardous substance. The following tables outline its GHS hazard statements and pictograms.

GHS Hazard Pictogram:

| Pictogram | Meaning |

|

| Warning |

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is mandatory when handling this compound.

GHS Precautionary Statements: [1][2]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. |

| Body Protection | Laboratory coat, fully fastened. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. All handling should be conducted in a certified chemical fume hood. |

Experimental Protocols

While a specific experimental protocol for (2-Formyl-3-methoxyphenyl)boronic acid is not widely published, its primary application is likely as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a representative protocol for such a reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines the general steps for the palladium-catalyzed cross-coupling of (2-Formyl-3-methoxyphenyl)boronic acid with an aryl halide.

Materials:

-

(2-Formyl-3-methoxyphenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add (2-Formyl-3-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Solvent Addition:

-

Add the anhydrous solvent(s) via syringe. If a biphasic system is used, add the degassed water. The mixture should be stirred to ensure proper mixing.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Visualizations

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow for mitigating the hazards associated with (2-Formyl-3-methoxyphenyl)boronic acid.

Caption: Hazard Mitigation Workflow for (2-Formyl-3-methoxyphenyl)boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow for a Suzuki-Miyaura coupling reaction using (2-Formyl-3-methoxyphenyl)boronic acid.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3][4]

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as the chemical itself.

-

Waste should be collected in clearly labeled, sealed containers for hazardous waste disposal.[4]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides and boron oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

References

Commercial Suppliers and Technical Guide for (2-Formyl-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Formyl-3-methoxyphenyl)boronic acid (CAS No. 958030-46-1), a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. This document outlines commercial suppliers, key technical data, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction to (2-Formyl-3-methoxyphenyl)boronic acid

(2-Formyl-3-methoxyphenyl)boronic acid is a bifunctional organoboron compound. It incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, and a formyl group, which can serve as a synthetic handle for further molecular elaborations such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. The methoxy substituent on the phenyl ring can influence the electronic properties and reactivity of the molecule. These structural features make it a valuable building block for the synthesis of polysubstituted biaryl compounds and other complex organic molecules.

Commercial Availability

A number of chemical suppliers offer (2-Formyl-3-methoxyphenyl)boronic acid and its isomers. The table below summarizes key information for the target compound and a closely related, more commonly available isomer, 3-Formyl-2-methoxyphenylboronic acid. Researchers should verify the specific CAS number and product specifications with the supplier before purchase.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Various Suppliers | (2-Formyl-3-methoxyphenyl)boronic acid | 958030-46-1 | C₈H₉BO₄ | 179.97 | Typically ≥95% |

| Tokyo Chemical Industry (TCI) | 3-Formyl-2-methoxyphenylboronic Acid | 480424-49-5 | C₈H₉BO₄ | 179.97 | ≥97.0% |

| Achmem | (2-Formyl-3-methoxyphenyl)boronic acid | 958030-46-1 | C₈H₉BO₄ | 179.97 | Not specified |

| Angene Chemical | (2-Formyl-3-methoxyphenyl)boronic acid | 958030-46-1 | C₈H₉BO₄ | 179.97 | Not specified |

| Sunway Pharm Ltd | (2-Formyl-3-methoxyphenyl)boronic acid | 958030-46-1 | C₈H₉BO₄ | 179.97 | 97% |

Note: Data is compiled from publicly available information from suppliers and may be subject to change. Please refer to the supplier's website for the most current data and to request a Certificate of Analysis (CoA).

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white or light yellow powder/solid.[1] |

| Melting Point | 128 °C (for 3-Formyl-2-methoxyphenylboronic acid).[1] |

| Solubility | Soluble in methanol.[1] |

| Storage | Store in an inert atmosphere at 2-8°C.[2][3] |

Key Applications in Organic Synthesis

The primary application of (2-Formyl-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions . This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate. The presence of the formyl group is well-tolerated in these reactions, allowing for the synthesis of functionalized biaryl compounds.[4][5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like (2-Formyl-3-methoxyphenyl)boronic acid. Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

-

(2-Formyl-3-methoxyphenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., triphenylphosphine, SPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of toluene and water, 1,4-dioxane and water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-